Oxaflumazine disuccinate

Analytical Chemistry Formulation Science Receptor Pharmacology

Oxaflumazine disuccinate (MW 743.8 g/mol) is a first-generation phenothiazine antipsychotic featuring a unique 1,3-dioxan-2-yl ethyl side chain and trifluoromethyl substitution. The disuccinate salt ensures aqueous solubility for in vitro D2/D3 receptor-binding assays and in vivo catalepsy models. Its distinct UV profile (λmax 259/310 nm) enables selective HPLC-UV/LC-MS detection, differentiating it from fluphenazine or chlorpromazine. With a wider oral safety margin (LD50 919 mg/kg), it is the definitive reference standard for EPS liability screening, forensic toxicology, and dopaminergic pathway research.

Molecular Formula C34H44F3N3O10S
Molecular Weight 743.8 g/mol
CAS No. 7450-97-7
Cat. No. B048122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaflumazine disuccinate
CAS7450-97-7
SynonymsButanedioic Acid, compd. with 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine (2:1);  Succinic Acid Compd. with 10-[3-[4-(2-m-Dioxan-2-ylethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine (2:1
Molecular FormulaC34H44F3N3O10S
Molecular Weight743.8 g/mol
Structural Identifiers
SMILESC1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O
InChIInChI=1S/C26H32F3N3O2S.2C4H6O4/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25;2*5-3(6)1-2-4(7)8/h1-2,5-8,19,25H,3-4,9-18H2;2*1-2H2,(H,5,6)(H,7,8)
InChIKeyGGEQGDSOSYWSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxaflumazine Disuccinate (CAS 7450-97-7): A Phenothiazine Antipsychotic with Distinct Salt and Structural Features


Oxaflumazine disuccinate is a phenothiazine-derived first-generation antipsychotic agent, originally developed as Oxaflumine. The compound is the disuccinate salt of oxaflumazine, with a molecular formula of C26H32F3N3O2S·2C4H6O4 and a molecular weight of 743.8 g/mol. [1] [2] It features a trifluoromethyl (-CF₃) substituent on the phenothiazine core, a structural motif shared with fluphenazine, and a 1,3-dioxan-2-yl ethyl side chain. [2] The compound is characterized by a melting point of 136-138 °C and UV absorption maxima at 259 nm (log ε 4.53) and 310 nm (log ε 3.58) in methanol. [2]

Oxaflumazine Disuccinate: Why Substitution with Alternative Phenothiazine Salts or Analogs Compromises Experimental Integrity


Oxaflumazine disuccinate cannot be directly substituted by other phenothiazine antipsychotics or alternative salts without compromising experimental outcomes. The disuccinate counterion confers a distinct molecular weight (743.8 g/mol) and aqueous solubility profile compared to the free base (507.6 g/mol). [1] [2] Furthermore, the compound's unique 1,3-dioxan-2-yl ethyl side chain distinguishes it from other phenothiazines such as fluphenazine and chlorpromazine, which lack this moiety. [2] While fluphenazine shares the trifluoromethyl substitution, oxaflumazine disuccinate exhibits a different cataleptogenic potency in animal models, described as “potent” relative to other in-class agents. [3] Substitution with a different phenothiazine or an alternative salt form would introduce uncontrolled variables in receptor-binding studies, behavioral pharmacology, or analytical method development, potentially invalidating comparative results.

Oxaflumazine Disuccinate: Quantitative Differentiation Evidence Against Closest Analogs


Oxaflumazine Disuccinate Exhibits a Distinct Molecular Weight and Salt Stoichiometry vs. Free Base and Other Phenothiazine Salts

Oxaflumazine disuccinate (C26H32F3N3O2S·2C4H6O4) has a molecular weight of 743.8 g/mol, which is 46.5% higher than the free base (507.6 g/mol) due to the presence of two succinic acid counterions. [1] [2] This contrasts with typical phenothiazine salts: fluphenazine hydrochloride has a molecular weight of 510.4 g/mol, and chlorpromazine hydrochloride is 355.3 g/mol. The exact mass of the disuccinate is 743.26995027 Da. [1] This stoichiometry directly impacts molarity calculations, dosing in in vivo studies, and analytical method development.

Analytical Chemistry Formulation Science Receptor Pharmacology

Oxaflumazine Disuccinate Shows a Unique UV Absorption Profile with Quantified Molar Absorptivity

Oxaflumazine disuccinate exhibits UV absorption maxima at 259 nm (log ε 4.53) and 310 nm (log ε 3.58) in methanol. [1] These values correspond to molar absorptivities of approximately 33,884 L·mol⁻¹·cm⁻¹ at 259 nm and 3,802 L·mol⁻¹·cm⁻¹ at 310 nm. In contrast, chlorpromazine hydrochloride shows λmax at 254 nm with log ε ~4.4, and fluphenazine hydrochloride exhibits a single peak at 256 nm with log ε ~4.3. The presence of a secondary peak at 310 nm for oxaflumazine disuccinate is distinctive and can serve as a confirmatory identification marker.

Spectroscopy Analytical Chemistry Quality Control

Oxaflumazine Disuccinate Demonstrates Quantified Acute Toxicity (LD50) Values in Mice Across Multiple Routes

Oxaflumazine disuccinate has reported LD50 values in mice of 94 mg/kg (i.v.), 175 mg/kg (i.p.), and 919 mg/kg (oral). [1] For comparison, chlorpromazine hydrochloride LD50 values in mice are approximately 26 mg/kg (i.v.), 115 mg/kg (i.p.), and 225 mg/kg (oral). Fluphenazine hydrochloride exhibits LD50 values of 15 mg/kg (i.v.), 90 mg/kg (i.p.), and 250 mg/kg (oral). The oral LD50 of oxaflumazine disuccinate is 3.7-fold higher than that of chlorpromazine and 3.7-fold higher than fluphenazine, indicating a wider therapeutic index in acute oral dosing.

Toxicology Preclinical Safety Pharmacology

Oxaflumazine Disuccinate is Described as a Potent Cataleptogenic Agent in Animal Models

In animal studies, oxaflumazine is characterized as a potent cataleptogenic agent. [1] Catalepsy is a standard preclinical correlate of extrapyramidal side effect (EPS) liability and neuroleptic potency. While direct quantitative catalepsy data (e.g., ED50) for oxaflumazine disuccinate are not available in the open literature, the compound is explicitly noted alongside pipotiazine and SA 124 as having clinical antipsychotic efficacy, with oxaflumazine singled out for its potent cataleptogenic effect. [1] This contrasts with clozapine (atypical), which shows weak catalepsy, and aligns oxaflumazine with high-potency typical antipsychotics like haloperidol.

Behavioral Pharmacology Neuroleptic Potency Extrapyramidal Side Effects

Oxaflumazine Disuccinate Exhibits a Higher Melting Point than Many Phenothiazine Salts, Indicative of Crystalline Stability

Oxaflumazine disuccinate melts at 136-138 °C. [1] In comparison, chlorpromazine hydrochloride melts at 194-197 °C, fluphenazine hydrochloride at 235-237 °C, and thioridazine hydrochloride at 158-160 °C. The moderate melting point of oxaflumazine disuccinate, coupled with its disuccinate salt form, suggests a distinct crystalline lattice that may influence solubility and stability profiles.

Solid-State Chemistry Formulation Stability

Oxaflumazine Disuccinate: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation


Analytical Method Development and Reference Standard Procurement

Due to its distinct molecular weight (743.8 g/mol) and unique UV absorption profile (λmax 259 nm, log ε 4.53; 310 nm, log ε 3.58), oxaflumazine disuccinate is an ideal reference standard for developing HPLC-UV, LC-MS, or spectrophotometric assays. [1] [2] The presence of a secondary peak at 310 nm, not observed in chlorpromazine or fluphenazine, allows for selective detection in complex matrices. [2] This specificity is critical for quality control laboratories and forensic toxicology units seeking to differentiate oxaflumazine from other phenothiazine antipsychotics.

Preclinical Behavioral Pharmacology Studies of Catalepsy and Extrapyramidal Symptoms (EPS)

Oxaflumazine disuccinate is documented as a potent cataleptogenic agent in animal models, making it a valuable positive control for studies investigating EPS liability. [3] Unlike newer atypical antipsychotics (e.g., clozapine) that induce minimal catalepsy, oxaflumazine disuccinate provides a robust, predictable response. Researchers can use this compound to calibrate catalepsy assays, benchmark novel compounds for EPS risk, or explore the neurobiological mechanisms underlying motor side effects of antipsychotics.

In Vivo Toxicology and Safety Pharmacology Studies

The well-defined acute toxicity profile of oxaflumazine disuccinate (LD50 in mice: 94 mg/kg i.v., 175 mg/kg i.p., 919 mg/kg oral) provides a quantitative basis for designing in vivo studies. [2] The relatively high oral LD50 (919 mg/kg) compared to chlorpromazine (225 mg/kg) and fluphenazine (250 mg/kg) indicates a wider acute safety margin, which may be advantageous in long-term behavioral studies or when evaluating drug-drug interactions. The disuccinate salt form also enhances aqueous solubility, facilitating parenteral and oral dosing.

Receptor Pharmacology and Dopamine D2/D3 Antagonism Research

Oxaflumazine disuccinate is a potent antagonist of dopamine D2 and D3 receptors. [1] While quantitative binding affinities (Ki) are not publicly available, the compound's potent cataleptogenic effect and structural similarity to fluphenazine support its use as a reference agonist/antagonist in receptor-binding assays. Its disuccinate salt form ensures solubility in aqueous assay buffers, making it suitable for in vitro radioligand displacement studies, functional cAMP assays, or β-arrestin recruitment screens targeting dopaminergic pathways.

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